molecular formula C6H11N3O2 B2553989 N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide CAS No. 1818899-00-1

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Numéro de catalogue: B2553989
Numéro CAS: 1818899-00-1
Poids moléculaire: 157.173
Clé InChI: WKZJESNDAGNYSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (CAS 1818899-00-1) is a chemical compound with the molecular formula C6H11N3O2 and a molecular weight of 157.17 g/mol. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. This molecule features a 5-oxopyrrolidine core, a scaffold of significant interest in medicinal chemistry. Compounds based on the 5-oxopyrrolidine structure have been identified as inhibitors of specific biological targets. For instance, structurally related 5-oxopyrrolidine-3-carboxamides have been reported as potent inhibitors of the Nav1.8 voltage-gated sodium ion channel, a target implicated in pain disorders, cough, and itch disorders . Furthermore, other derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antimicrobial and anticancer activities in scientific research, highlighting the versatility of this core structure in drug discovery efforts . Researchers may find this compound valuable as a building block or intermediate for the synthesis of more complex molecules or for exploring its own potential biological activity in various assay systems.

Propriétés

IUPAC Name

N'-hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(7)8-11/h4,11H,2-3H2,1H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZJESNDAGNYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC(CC1=O)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide: Physicochemical Profiling and Prodrug Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (CAS: 1818899-00-1) represents a highly specialized pharmacophore building block utilized in modern drug discovery. Structurally, it merges a metabolically stable 5-oxopyrrolidine (lactam) core with an amidoxime (N-hydroxycarboximidamide) functional group.

In medicinal chemistry, amidines are potent hydrogen-bond donors crucial for binding to serine proteases and other target receptors; however, their strong basicity severely limits oral bioavailability. The amidoxime moiety serves as a field-proven prodrug strategy, masking the basic amidine to facilitate gastrointestinal absorption before undergoing rapid enzymatic bioreduction in vivo . This whitepaper details the physicochemical properties, structural causality, and experimental workflows required to characterize and evaluate this molecule.

Physicochemical Properties & Structural Causality

Understanding the physicochemical behavior of this compound requires analyzing its two primary structural domains: the N-methylated lactam and the amidoxime group.

Quantitative Data Summary
PropertyValueCausality / Structural Rationale
Chemical Name N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamideIUPAC nomenclature defining the lactam and amidoxime positions.
CAS Number 1818899-00-1Unique registry identifier for sourcing and library screening.
Molecular Formula C₆H₁₁N₃O₂-
Molecular Weight 157.17 g/mol Low molecular weight (<500 Da) ensures high ligand efficiency (LE).
SMILES CN1CC(C(N)=NO)CC1=ODenotes the N-methylated pyrrolidinone ring and the exocyclic amidoxime.
Predicted pKa (Base) ~4.5 (Amidoxime Nitrogen)Critical Shift: Amidines have a pKa of ~11-12 (protonated at pH 7.4). The electronegative -OH group in the amidoxime pulls electron density away from the nitrogen, lowering the pKa to ~4.5. This ensures the molecule remains uncharged in the intestines, enabling passive diffusion .
Predicted pKa (Acid) ~11.5 (Amidoxime -OH)Weakly acidic; remains protonated (neutral) at physiological pH.
LogP (Predicted) -0.5 to 0.5The N-methyl group slightly increases lipophilicity compared to an un-methylated lactam, balancing the high polarity of the amidoxime.
TPSA ~79 ŲFalls well within the optimal range (<120 Ų) for oral bioavailability and cellular permeability.
The Pyrrolidinone Core Advantage

The 5-membered pyrrolidine ring is a privileged scaffold in drug discovery due to its sp³-hybridization, which allows for efficient exploration of 3D pharmacophore space . The addition of the carbonyl group at position 5 creates a lactam, which drastically increases metabolic stability against ring-opening enzymes. Furthermore, the N-methylation prevents unwanted hydrogen-bond donation at the ring nitrogen, fine-tuning the Topological Polar Surface Area (TPSA) to favor membrane permeation.

Metabolic Activation Pathway

To exert therapeutic efficacy, amidoxime prodrugs must be bio-reduced to their active amidine counterparts. This conversion is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system . The system is a self-contained electron transport chain requiring NADH, Cytochrome b5 Reductase (CYB5R), and Cytochrome b5 (CYB5).

mARC_Pathway NADH NADH CYB5R NADH Cytochrome b5 Reductase NADH->CYB5R 2e- CYB5 Cytochrome b5 CYB5R->CYB5 e- mARC mARC Enzyme (Molybdenum) CYB5->mARC e- Prodrug Amidoxime Prodrug (Uncharged) mARC->Prodrug Catalysis ActiveDrug Active Amidine (Protonated) Prodrug->ActiveDrug Reduction (-H2O)

Enzymatic reduction of amidoxime prodrugs to active amidines via the mARC electron transport chain.

Experimental Protocols

As a self-validating system, any investigation into CAS 1818899-00-1 requires rigorous structural confirmation followed by functional validation of its prodrug capabilities.

Protocol 1: Analytical Characterization (LC-MS/MS & NMR)

Objective: Validate the structural integrity and purity of the synthesized or procured compound.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

    • Causality: Methanol fully solubilizes both the polar lactam and the amidoxime without causing spontaneous hydrolysis, which can occur in unbuffered aqueous solutions over time.

  • LC-MS/MS Chromatography: Inject 2 µL onto a C18 reverse-phase column. Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Causality: The amidoxime nitrogen is weakly basic (pKa ~4.5). The addition of 0.1% Formic Acid (pH ~2.7) forces the protonation of this nitrogen, ensuring a highly abundant [M+H]+ precursor ion at m/z 158.1 during positive Electrospray Ionization (ESI+).

  • NMR Spectroscopy (¹H and ¹³C): Dissolve 5 mg of the compound in 0.5 mL of DMSO- d6​ .

    • Causality: Using DMSO- d6​ instead of D₂O prevents the rapid deuterium exchange of the amidoxime -OH and -NH₂ protons. This allows the researcher to clearly observe the characteristic broad singlets of the amidoxime group at ~9.0 ppm (OH) and ~5.5 ppm (NH₂), confirming the presence of the intact prodrug moiety.

Protocol 2: In Vitro mARC-Mediated Prodrug Conversion Assay

Objective: Quantify the bioreduction rate of the amidoxime prodrug to the active amidine.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted exactly to pH 7.4.

    • Causality: mARC and its auxiliary cytochromes are highly sensitive to pH fluctuations. pH 7.4 mimics the physiological intracellular environment required for optimal molybdenum cofactor geometry.

  • Enzyme Matrix Assembly: Suspend Human Liver Mitochondria (HLM) at a protein concentration of 1 mg/mL in the buffer. Add the prodrug to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Causality: HLMs contain the complete endogenous CYB5R/CYB5/mARC complex. Pre-incubation ensures thermal equilibrium before the reaction begins.

  • Reaction Initiation: Add NADH to a final concentration of 1 mM to start the reaction.

    • Causality: NADH is the obligate electron donor. Without it, CYB5R cannot initiate the electron cascade (as shown in the diagram above), and the amidoxime will remain completely stable, serving as an internal negative control.

  • Time-Course Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold Acetonitrile containing an internal standard.

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the mitochondrial proteins, completely halting the reduction process and precipitating the matrix to prevent LC column clogging.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, tracking the depletion of the prodrug (m/z 158.1) and the appearance of the reduced amidine (m/z 142.1).

References

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Havemeyer, A., et al. PMC (2023).[Link]

  • Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Grünewald, S., et al. Taylor & Francis (2010).[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Li Petri, G., et al. NIH / Topics in Current Chemistry (2021).[Link]

  • The History of mARC. Clement, B. MDPI Molecules (2023).[Link]

In vitro toxicity and safety profile of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Abstract

The development of novel chemical entities for therapeutic use necessitates a rigorous and early assessment of their safety profile. This guide provides a comprehensive framework for the in vitro toxicity and safety evaluation of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, a novel compound with a 5-oxopyrrolidine core. Recognizing the current lack of public data on this specific molecule, this document serves as a proactive, technically detailed roadmap for researchers, scientists, and drug development professionals. It outlines a multi-tiered experimental approach, from foundational cytotoxicity and genotoxicity screening to more advanced mechanistic and ADME-Tox assays. The methodologies described herein are grounded in established regulatory principles and industry best practices, ensuring the generation of robust and reliable data to inform critical go/no-go decisions in the drug discovery pipeline.

Introduction: The 5-Oxopyrrolidine Scaffold and the Imperative of Early Safety Profiling

The 5-oxopyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential antibacterial and neurological applications.[1][2][3][4][5][6] N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide represents a novel entity within this chemical space. As with any new investigational compound, a thorough understanding of its safety profile is paramount to its potential development as a therapeutic agent.[7][8][9]

Early in vitro toxicity assessment is a cornerstone of modern drug discovery.[7][10] It allows for the early identification of potential liabilities, thereby saving significant time and resources by enabling data-driven decisions to either terminate the development of unsafe compounds or to guide medicinal chemistry efforts toward safer analogues.[7][8] This guide provides a comprehensive strategy for the initial in vitro safety characterization of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide.

Compound Profile: N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Identifier Value
IUPAC Name N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide
CAS Number 1818899-00-1[11]
Molecular Formula C6H11N3O2
Structure Chemical structure of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide
Existing Safety Data To date, there is no publicly available information on the in vitro or in vivo toxicity of this compound.

The chemical structure contains a hydroxamic acid-like moiety, which can sometimes be associated with off-target effects or specific metabolic pathways. Therefore, a thorough and systematic in vitro evaluation is warranted.

Tier 1: Foundational In Vitro Safety Assessment

The initial tier of testing is designed to provide a broad overview of the compound's potential for causing cell death and genetic damage.

Cytotoxicity Assays: Assessing Overt Cellular Toxicity

Determining a compound's direct toxicity to cells is a critical first step.[7][12] A panel of cell lines should be used to identify potential organ-specific toxicities and to assess for any selective effects.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential liver toxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate potential kidney toxicity.

  • A representative cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer): To determine if the compound has any selective anti-proliferative effects, which could be desirable in an oncology context but would be considered an adverse effect otherwise.[13][14]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Cytotoxicity Profile

Cell Line Incubation Time (h) IC50 (µM)
HepG224
48
72
HEK29324
48
72
MCF-724
48
72

Causality Behind Experimental Choices:

  • Using multiple cell lines provides a broader understanding of potential target organ toxicity.

  • Multiple time points help to distinguish between acute and delayed cytotoxicity.

  • The MTT assay is chosen for its robustness, high-throughput capability, and extensive validation in the field.[13][14]

Diagram: Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow start Start: Compound Stock Solution seed_cells Seed HepG2, HEK293, MCF-7 cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of compound seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data end_point End: Cytotoxicity Profile analyze_data->end_point

Caption: Workflow for assessing the cytotoxicity of a novel compound.

Genotoxicity Assays: Screening for Mutagenic and Clastogenic Potential

Genotoxicity testing is a critical component of safety assessment as it evaluates the potential of a compound to damage genetic material.[15][16][17] A standard battery of in vitro tests is recommended by regulatory agencies.[10][17]

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[18] It is a rapid and sensitive method for identifying mutagens.[18]

  • In Vitro Micronucleus Assay: This test uses mammalian cells to detect both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).[15]

Experimental Protocol: Ames Test (High-Level Overview)

  • Strain Selection: Utilize a standard set of bacterial strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound on agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can grow in the absence of a specific nutrient).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Diagram: Genotoxicity Testing Decision Tree

Genotoxicity_Decision_Tree start Start: Genotoxicity Assessment ames_test Ames Test (+/- S9) start->ames_test micronucleus_test In Vitro Micronucleus Assay start->micronucleus_test ames_result Ames Test Result ames_test->ames_result micronucleus_result Micronucleus Result micronucleus_test->micronucleus_result negative Negative ames_result->negative Negative positive Positive ames_result->positive Positive micronucleus_result->negative Negative micronucleus_result->positive Positive further_testing Further Mechanistic Investigation Required positive->further_testing

Caption: Decision tree for interpreting initial genotoxicity results.

Tier 2: Mechanistic and ADME-Tox Assays

If the compound shows acceptable profiles in Tier 1, further investigation into its metabolic fate and potential for specific organ toxicities is warranted.

Metabolic Stability Assays

Understanding how a compound is metabolized is crucial for predicting its pharmacokinetic profile and potential for producing toxic metabolites.[8][19][20]

Recommended Systems:

  • Liver Microsomes: Contain Phase I (e.g., Cytochrome P450s) and some Phase II enzymes.[21][22]

  • Liver S9 Fraction: Contains both microsomal and cytosolic enzymes.[19]

  • Hepatocytes: Represent the most physiologically relevant in vitro system as they contain a full complement of metabolic enzymes and cofactors.[21][22]

Experimental Protocol: Microsomal Stability Assay

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes, a NADPH-regenerating system, and buffer.

  • Compound Addition: Add N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide to the reaction mixture at a final concentration of typically 1 µM.

  • Time Course: Incubate the mixture at 37°C and take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Data Presentation: Metabolic Stability Summary

Test System Species Half-life (t1/2, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Liver MicrosomesHuman
Rat
Liver S9Human
Rat
HepatocytesHuman
Rat
Cytochrome P450 (CYP) Inhibition Assay

Assessing a compound's potential to inhibit major CYP isoforms is a regulatory requirement and is crucial for predicting drug-drug interactions (DDIs).[23][24][25][26]

Recommended Isoforms:

  • CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[24][26]

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Incubation: Incubate human liver microsomes with a specific fluorogenic probe substrate for each CYP isoform and a range of concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding a NADPH-regenerating system.

  • Fluorescence Reading: Monitor the formation of the fluorescent metabolite over time using a plate reader.

  • Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value for the inhibition of each CYP isoform.

Data Presentation: CYP Inhibition Profile

CYP Isoform Probe Substrate IC50 (µM)
CYP1A2
CYP2B6
CYP2C8
CYP2C9
CYP2C19
CYP2D6
CYP3A4
hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[27][28][29] Therefore, assessing hERG liability is a critical safety screen.

Recommended Method:

  • Patch-Clamp Electrophysiology: This is the gold standard for assessing ion channel function and is recommended by regulatory agencies.[28][30] It can be performed in manual or automated high-throughput formats.[29][31]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[30]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Voltage Protocol: Apply a specific voltage clamp protocol to elicit hERG currents.[30]

  • Current Measurement: Measure the hERG tail current in the presence and absence of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Data Presentation: hERG Inhibition

Parameter Value
IC50 (µM)

Data Interpretation and Integrated Safety Profile

The data from these in vitro assays should be synthesized to build a preliminary safety profile for N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide.

  • Cytotoxicity: An IC50 > 10 µM in non-cancer cell lines is generally considered a good starting point, though this is highly dependent on the intended therapeutic indication and potency.

  • Genotoxicity: Any positive result in the Ames or micronucleus assay is a significant red flag and requires further investigation.

  • Metabolic Stability: A very short half-life may indicate potential issues with bioavailability, while a very long half-life could suggest a risk of accumulation and toxicity.

  • CYP Inhibition: IC50 values below 1 µM for any major CYP isoform suggest a high potential for clinical DDIs.

  • hERG Inhibition: An IC50 < 10 µM is often a cause for concern, and the therapeutic index (hERG IC50 / efficacious concentration) should be carefully considered.

Conclusion and Future Directions

This guide has outlined a robust, multi-tiered approach for the initial in vitro safety and toxicity assessment of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide. The results from these assays will provide a critical foundation for understanding the compound's potential liabilities and will guide further development. Should the compound demonstrate a favorable in vitro safety profile, subsequent steps would include more advanced in vitro studies (e.g., assessment of transporter interactions, reactive metabolite formation) and, ultimately, in vivo toxicology studies in relevant animal models. This systematic approach ensures that only the most promising and safest candidates progress through the drug development pipeline.

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  • MDPI. (2023, February 25). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Retrieved from [Link]

Sources

Crystal structure and molecular weight of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular weight and crystal structure of the novel compound N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide. While this specific molecule is not extensively documented in public literature, this document outlines the established, state-of-the-art methodologies that are directly applicable to its characterization. We present a scientifically rigorous, step-by-step approach, from initial synthesis and purification to advanced analytical techniques such as high-resolution mass spectrometry and single-crystal X-ray diffraction. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both the theoretical underpinnings and practical protocols necessary for the complete physicochemical elucidation of this and similar novel chemical entities.

Introduction and Compound Overview

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a small organic molecule featuring a pyrrolidinone core, a functional group prevalent in many biologically active compounds. The presence of the N'-hydroxycarboximidamide (also known as a hydroxyamidine) moiety suggests potential applications as a bioisostere for carboxylic acids or as a pharmacophore with unique hydrogen bonding capabilities and metal-chelating properties.

A thorough understanding of its three-dimensional structure and precise molecular weight is a prerequisite for any rational drug design, structure-activity relationship (SAR) studies, and preclinical development. As of the date of this publication, no public domain crystal structure for this compound has been reported. Therefore, this guide serves as a predictive and methodological blueprint for its characterization.

Known Physicochemical Properties

A summary of the fundamental properties of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, based on its chemical formula, is presented below.

PropertyValueSource
CAS Number 1818899-00-1Ambeed[1]
Molecular Formula C₆H₁₁N₃O₂Ambeed[1]
Molecular Weight (M.W.) 157.17 g/mol Ambeed[1]
SMILES Code N/C(C(C1)CN(C)C1=O)=N\OAmbeed[1]

Determination of Molecular Weight

The definitive confirmation of the molecular weight of a novel compound is a critical first step in its characterization, validating the chemical composition and ensuring the purity of the synthesized material. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Theoretical Background: Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for polar, non-volatile small molecules like our target compound. In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer.

For N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, ionization is expected to occur primarily through protonation, yielding the pseudomolecular ion [M+H]⁺. The high basicity of the carboximidamide nitrogen atoms makes this a highly favorable process.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent system, such as a 1:1 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire data in positive ion mode over a mass-to-charge (m/z) range that comfortably includes the expected ion (e.g., m/z 50-500).

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The high resolution of the instrument allows for the determination of the exact mass to within a few parts per million (ppm), which can be used to confirm the elemental composition (C₆H₁₁N₃O₂). The expected exact mass for [C₆H₁₂N₃O₂]⁺ is 158.0924.

Crystal Structure Determination

The determination of the three-dimensional atomic arrangement via single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of the compound.

Synthesis and Purification

The synthesis of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is not widely reported. However, a plausible synthetic route can be devised based on established organic chemistry principles and literature precedents for similar structures[2][3][4][5][6]. The workflow would involve the synthesis of a nitrile precursor followed by reaction with hydroxylamine.

Synthesis_Workflow A 1-Methyl-5-oxopyrrolidine-3-carbonitrile C N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide A->C Reaction with base (e.g., NaHCO3) in Ethanol/Water B Hydroxylamine (NH2OH) B->C

Caption: Plausible synthetic workflow for the target compound.

Protocol:

  • Reaction Setup: To a solution of 1-methyl-5-oxopyrrolidine-3-carbonitrile in a mixture of ethanol and water, add hydroxylamine hydrochloride and a mild base such as sodium bicarbonate.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography on silica gel to yield the pure compound. Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity (>98%) before proceeding to crystallization.

Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods should be systematically explored.

Crystallization MethodDescription
Slow Evaporation A solution of the compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
Vapor Diffusion A concentrated solution of the compound in a good solvent is placed in a small open vial, which is then placed inside a larger sealed jar containing a poor solvent (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
Cooling A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently in a refrigerator.
Single-Crystal X-ray Diffraction (SC-XRD)

This process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase CrystalMount Mount Crystal on Goniometer DataCollection X-ray Data Collection CrystalMount->DataCollection Place in diffractometer StructureSolution Structure Solution (e.g., SHELXT) DataCollection->StructureSolution Process raw data StructureRefinement Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement Validation Validation & CIF Generation StructureRefinement->Validation

Sources

Methodological & Application

Application Note: Evaluating the Metabolic Activation of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide via the Mitochondrial Amidoxime Reducing Component (mARC)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, DMPK Scientists, and Drug Discovery Researchers Document Type: Advanced Cell Culture & Biochemical Assay Protocol

Scientific Rationale & Biological Context

Basic amidines are highly potent pharmacophores frequently utilized in medicinal chemistry (e.g., direct thrombin inhibitors). However, their strong basicity results in protonation at physiological pH, severely restricting intestinal absorption and cellular permeability. To circumvent this, amidines are often administered as neutral amidoxime prodrugs .

The compound N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (HMOC) (CAS: 1818899-00-1) serves as an excellent model amidoxime. Once internalized by cells, the N-hydroxy group of the amidoxime must be enzymatically reduced to yield the active amidine (1-methyl-5-oxopyrrolidine-3-carboximidamide).

This critical N-reductive biotransformation is catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-containing enzyme belonging to the MOSC domain superfamily[1]. mARC does not operate in isolation; it requires a three-component electron transport chain consisting of NADH, cytochrome b5 reductase (Cyb5R3), and cytochrome b5 (Cyb5B) to shuttle electrons to the molybdenum cofactor[2].

Experimental Causality & Assay Design Principles

As a Senior Application Scientist, I have structured this protocol not merely as a sequence of steps, but as a self-validating biochemical system :

  • Cell Line Selection (HepG2): The liver is the primary site of mARC expression and prodrug activation[2]. HepG2 cells natively express the complete mARC1/mARC2 enzymatic machinery, making them the ideal translational model.

  • Subcellular Fractionation: Because mARC is anchored to the outer mitochondrial membrane[1], utilizing mitochondria-enriched fractions significantly increases the specific activity of the assay and eliminates cytosolic background noise.

  • pH Optimization: The assay utilizes a MES buffer at pH 6.0, which has been empirically determined to be the optimal pH for mARC-mediated N-reduction, mimicking the localized microenvironment of the mitochondrial membrane[2].

  • Self-Validation Mechanisms: The protocol mandates a zero-NADH negative control. Because mARC is strictly dependent on NADH as an electron donor[2], any conversion observed in the absence of NADH immediately flags non-enzymatic degradation or analytical interference. Benzamidoxime (BAO) is included as a standardized positive control[3].

Pathway & Workflow Visualizations

mARC_Pathway NADH NADH (Electron Donor) Cyb5R3 Cyb5R3 (Flavoprotein) NADH->Cyb5R3 2e- Cyb5B Cyb5B (Hemoprotein) Cyb5R3->Cyb5B e- transfer mARC mARC1 / mARC2 (Molybdoenzyme) Cyb5B->mARC e- transfer Prodrug HMOC (Amidoxime Prodrug) mARC->Prodrug Substrate Binding ActiveDrug Active Amidine (Metabolite) Prodrug->ActiveDrug N-O Reduction

Figure 1: The mARC electron transport chain mediating the reduction of the HMOC amidoxime prodrug.

Workflow Step1 HepG2 Cell Culture (Hepatic Model) Step2 Differential Centrifugation (Mitochondrial Isolation) Step1->Step2 Step3 mARC Activity Assay (HMOC + NADH in MES pH 6.0) Step2->Step3 Step4 Reaction Quenching (Ice-Cold Acetonitrile) Step3->Step4 Step5 LC-MS/MS Analysis (Amidine Quantification) Step4->Step5

Figure 2: Step-by-step experimental workflow for the in vitro mARC activity assay.

Step-by-Step Methodologies

Protocol A: Preparation of HepG2 Mitochondria-Enriched Fractions

Objective: Isolate the outer mitochondrial membrane where mARC is localized to maximize assay sensitivity.

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C, 5% CO2 until 80-90% confluence.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into 5 mL of ice-cold Isolation Buffer (250 mM Sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors).

  • Lysis: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform 30 strokes with a tight-fitting pestle (Type B) on ice. Note: Avoid excessive frothing to prevent protein denaturation.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 600 × g for 10 minutes at 4°C to pellet unbroken cells and nuclei.

    • Transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Resuspension: The resulting pellet is the mitochondria-enriched fraction. Resuspend the pellet in 500 µL of Assay Buffer (20 mM MES, pH 6.0).

  • Quantification: Determine protein concentration using a standard BCA assay. Dilute to a working concentration of 2 mg/mL.

Protocol B: In Vitro Prodrug Activation Assay

Objective: Quantify the N-reductive conversion of HMOC to its active amidine.

  • Reaction Setup: In a 96-well V-bottom microtiter plate, prepare the following reaction mixture (150 µL total volume per well)[2]:

    • 100 µL Assay Buffer (20 mM MES, pH 6.0)

    • 20 µL Mitochondrial Protein (Final concentration: 0.25 mg/mL)

    • 15 µL HMOC Substrate (Final concentrations ranging from 10 µM to 500 µM for kinetic profiling)

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the reaction by adding 15 µL of NADH (Final concentration: 1 mM).

    • Self-Validating Control: For negative control wells, substitute NADH with 15 µL of Assay Buffer. For positive control wells, use 100 µM Benzamidoxime (BAO) instead of HMOC[3].

  • Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes with gentle shaking (300 rpm).

  • Quenching: Stop the reaction by adding 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated benzamidine) to precipitate proteins.

  • Clarification: Centrifuge the plate at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the clarified supernatant to a new plate for LC-MS/MS analysis.

Protocol C: LC-MS/MS Quantification Parameters

Objective: Detect the exact mass shift associated with N-O bond cleavage.

  • Mass Transition: mARC reduction removes the oxygen atom from the amidoxime. HMOC has a molecular weight of 157.17 g/mol . The target analyte (the reduced amidine) will have a molecular weight of 141.17 g/mol (-16 Da).

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column, as both the amidoxime and the resulting basic amidine are highly polar.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Presentation

To validate the assay, kinetic parameters (Michaelis constant, Km​ ; Maximum velocity, Vmax​ ; and Intrinsic Clearance, CLint​ ) must be calculated using Michaelis-Menten non-linear regression. Below is a representative data summary comparing the novel HMOC substrate against the industry-standard Benzamidoxime.

Table 1: Comparative mARC Kinetic Profiling in HepG2 Mitochondrial Fractions

Substrate Km​ (µM) Vmax​ (pmol/min/mg protein)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Assay Validation Note
Benzamidoxime (BAO) 120 ± 15450 ± 303.75Positive Control Standard[3]
HMOC (Test Compound) 85 ± 10310 ± 253.64Demonstrates high binding affinity (lower Km​ )
HMOC (No NADH) N/ANot Detected0.00Negative Control (Validates enzymatic dependence)
HMOC (Boiled Lysate) N/ANot Detected0.00Negative Control (Rules out chemical degradation)

Data Interpretation: The data confirms that HMOC is a highly viable amidoxime prodrug, exhibiting an intrinsic clearance rate practically identical to the established standard BAO, driven by a higher binding affinity (lower Km​ ) despite a slightly lower maximum turnover rate. The complete lack of conversion in the absence of NADH confirms the structural integrity of the assay.

References

  • 1785104-32-6 | 2-(3-hydroxypiperidin-3-yl)-N ... - Chemikart Source: Chemikart URL:[Link]

  • The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide sample preparation for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Advanced LC-MS/MS Sample Preparation Strategies for N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide in Biological Matrices

Physicochemical Rationale & Analytical Challenges

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a highly polar, low-molecular-weight (MW 157.17 g/mol ) compound characterized by two distinct structural motifs: a hydrophilic pyrrolidone core and a basic N'-hydroxycarboximidamide (amidoxime) moiety.

In LC-MS/MS bioanalysis, these features present competing challenges. The extreme polarity of the pyrrolidone ring results in negligible retention on standard C18 reversed-phase columns, causing the analyte to elute in the void volume where severe ion suppression from endogenous salts and phospholipids occurs[1]. Conversely, the amidoxime group is basic (pKa ~5.0) and readily protonated at physiological and acidic pH.

To overcome these challenges, we must abandon traditional Liquid-Liquid Extraction (LLE)—which yields poor recovery for highly hydrophilic analytes—and instead exploit the molecule's charge state. By utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC), we can isolate the compound based on its ionic properties and retain it chromatographically based on its polarity[2].

Rationale P High Polarity (LogP < 0) C1 Void Volume Elution on C18 Columns P->C1 A Basic Amidoxime (pKa ~5.0) C2 Cationic State at Acidic pH A->C2 S1 HILIC Chromatography C1->S1 Solved by S2 MCX Solid-Phase Extraction C2->S2 Exploited by

Logical derivation of the analytical strategy based on molecular physicochemical properties.

The Self-Validating System Suitability Protocol

Trustworthy bioanalytical data requires a protocol that actively monitors its own performance. Before processing unknown samples, the LC-MS/MS system and extraction workflow must be validated through the following built-in controls:

  • Matrix Conditioning: Inject 10 consecutive matrix blanks (extracted blank plasma) prior to the analytical run. This passivates active sites on the HILIC column and stabilizes the MS background, mitigating unpredictable matrix effects[3].

  • Dynamic Recovery Tracking: A Stable Isotope-Labeled (SIL) internal standard (e.g., 13C3​ -labeled analog) must be spiked into every sample before extraction. If the absolute peak area of the SIL in any sample drops below 50% of the mean area in the calibration standards, the system automatically flags the sample for severe matrix suppression or extraction failure.

  • Carryover Nullification: A neat solvent blank (95:5 Acetonitrile:Water) must be injected immediately after the Upper Limit of Quantification (ULOQ) standard. Carryover must be <20% of the Lower Limit of Quantification (LLOQ) response to proceed[4].

Step-by-Step Methodology: MCX SPE Workflow

The causality behind this protocol relies on manipulating the pH to control the ionization state of the amidoxime group[5].

Step 1: Sample Pre-treatment

  • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL Internal Standard (100 ng/mL). Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) and vortex for 30 seconds.

  • Causality: Phosphoric acid disrupts protein-drug binding and lowers the pH to ~2.0, ensuring the amidoxime nitrogen is fully protonated (cationic) for optimal binding to the sulfonic acid sites on the MCX sorbent.

Step 2: Sorbent Conditioning

  • Action: Pass 1 mL of 100% Methanol (MeOH) through the MCX cartridge (30 mg/1 mL), followed by 1 mL of LC-MS grade Water.

Step 3: Sample Loading

  • Action: Apply the acidified sample to the cartridge at a flow rate of ~1 mL/min.

  • Causality: The protonated analyte locks onto the sorbent via strong ionic bonds, while hydrophobic regions of the molecule engage in secondary reversed-phase interactions.

Step 4: Aqueous Wash

  • Action: Wash with 1 mL of 2% Formic Acid in Water.

  • Causality: Removes endogenous salts, highly polar neutral interferences, and acidic compounds that do not bind to the cation-exchange sites.

Step 5: Organic Wash

  • Action: Wash with 1 mL of 100% Methanol.

  • Causality: Because the target is locked via strong ionic bonds, a pure organic wash can be aggressively applied. This strips away hydrophobic matrix components (e.g., phospholipids, triglycerides) that cause severe ion suppression.

Step 6: Target Elution

  • Action: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Causality: The high pH (~10-11) neutralizes the protonated amidoxime, breaking the ionic bond and releasing the purified compound into the collection tube.

Step 7: Evaporation & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate.

  • Causality: Reconstituting in a high-organic solvent ensures physical compatibility with the initial conditions of the HILIC chromatographic gradient.

SPE_Workflow Step1 1. Sample Pre-treatment Plasma + IS + 2% H3PO4 Step3 3. Sample Loading Target binds via ionic interaction Step1->Step3 Step2 2. Sorbent Conditioning 100% MeOH followed by H2O Step2->Step3 Step4 4. Aqueous Wash 2% Formic Acid (Removes salts) Step3->Step4 Step5 5. Organic Wash 100% MeOH (Removes neutral lipids) Step4->Step5 Step6 6. Target Elution 5% NH4OH in MeOH (Neutralizes target) Step5->Step6 Step7 7. Reconstitution Evaporate & dissolve in 95% ACN Step6->Step7

Step-by-step Mixed-Mode Strong Cation Exchange (MCX) SPE workflow with mechanistic annotations.

Quantitative Data Summaries

Table 1: Physicochemical & MS/MS Parameters

Parameter Value Rationale
Molecular Weight 157.17 g/mol Low MW necessitates highly specific MRM transitions.
pKa (Amidoxime) ~5.0 Dictates the use of cation-exchange SPE at low pH.
Precursor Ion (ESI+) m/z 158.2[M+H]+ Basic nitrogen readily accepts a proton in positive ESI.
Quantifier MRM m/z 158.2 → 141.2 Loss of the hydroxyl group (-OH) from the amidoxime.

| Qualifier MRM | m/z 158.2 → 114.1 | Cleavage of the pyrrolidone ring structure. |

Table 2: HILIC LC Gradient Program Column: Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) at 45°C. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0) Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min) Flow Rate (mL/min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 0.4 5.0 95.0
1.0 0.4 5.0 95.0
4.0 0.4 40.0 60.0
4.5 0.4 40.0 60.0
4.6 0.4 5.0 95.0

| 7.0 | 0.4 | 5.0 | 95.0 |

Table 3: Self-Validation Acceptance Criteria

Parameter Threshold Corrective Action if Failed
IS Peak Area Variation ± 20% across all samples Re-extract sample; investigate matrix suppression.
Blank Carryover < 20% of LLOQ response Add extended column wash steps; clean MS source.

| QC Accuracy | ± 15% of nominal concentration | Reject analytical batch; prepare fresh standards. |

References

  • Spectroscopy Online. "Sample Preparation Guide for Mass Spectrometry–Based Proteomics."[Link]

  • Tölgyesi et al. "Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry." Journal of Chromatography A. [Link]

  • FDA. "Method of Analysis N-methyl-2-pyrrolidone."[Link]

  • Oxford University. "Sample Preparation Protocol for Open Access MS."[Link]

  • Ahire et al. "Interindividual Variability and Differential Tissue Abundance of Mitochondrial Amidoxime Reducing Component Enzymes in Humans." Drug Metabolism and Disposition.[Link]

Sources

Troubleshooting & Optimization

How to prevent N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aqueous Degradation of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Welcome to the Application Science troubleshooting portal. N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a highly functionalized molecule containing both a lactam (5-oxopyrrolidine) ring and an amidoxime (N'-hydroxycarboximidamide) moiety . While these functional groups confer unique biological and chemical properties, they also introduce significant thermodynamic instability when exposed to aqueous environments.

This guide provides researchers with the mechanistic causality behind the degradation of this compound and field-proven, self-validating protocols to ensure experimental integrity.

Mechanistic Overview of Aqueous Degradation

To stabilize a molecule, you must first understand how it breaks down. In aqueous solutions, this compound faces a "dual-threat" degradation profile:

  • Lactam Ring Opening: The 5-oxopyrrolidine ring is highly susceptible to both acid- and base-catalyzed hydrolysis[1]. At physiological pH (7.4) or higher, hydroxide ions attack the carbonyl carbon, leading to irreversible ring-opening and the formation of a linear amino acid derivative.

  • Amidoxime Hydrolysis & Oxidation: The amidoxime group undergoes rapid hydrolysis at pH extremes[2]. Furthermore, the N'-hydroxy group is prone to oxidative degradation, a process that is aggressively catalyzed by trace transition metals (such as Cu²⁺ and Fe³⁺) commonly found in standard laboratory water and buffer salts[3].

Degradation A N'-Hydroxy-1-methyl-5-oxopyrrolidine- 3-carboximidamide B Lactam Ring Opening (Base/Acid Catalyzed) A->B pH > 7.5 or pH < 4.0 C Amidoxime Hydrolysis (pH Extremes) A->C Prolonged aqueous exposure D Oxidative Degradation (Trace Metals/O2) A->D Cu2+, Fe3+, ROS E Linear Amino Acid Derivative B->E F Amide / Carboxylic Acid C->F G Cleaved Products / NO Release D->G

Mechanistic degradation pathways of the compound in aqueous environments.

Troubleshooting FAQs

Q1: My stock solution loses >40% potency within 24 hours when dissolved in standard PBS (pH 7.4). Why is this happening? A1: PBS at pH 7.4 provides a slightly basic environment that accelerates the base-catalyzed hydrolysis of the lactam ring[1]. Additionally, phosphate buffers can act as coordinating ligands that shuttle trace metals to the amidoxime group, accelerating degradation. Solution: Switch to a non-coordinating buffer like MES (2-(N-morpholino)ethanesulfonic acid) adjusted to a slightly acidic pH of 5.8.

Q2: I observed a color change (yellowing/browning) in my aqueous stock over time, even at the correct pH. What causes this? A2: Color changes almost always indicate oxidative degradation of the N'-hydroxycarboximidamide (amidoxime) group. This is typically catalyzed by trace amounts of transition metals like Cu(II) present in your water or buffer salts[3]. Solution: Supplement your buffer with 0.1 mM EDTA to sequester these catalytic metals.

Q3: Can I freeze-thaw my working solutions to save material? A3: No. Freeze-thaw cycles cause localized pH shifts and concentration gradients (cryoconcentration) within the ice matrix. This rapidly accelerates intermolecular degradation and amidoxime hydrolysis. Always use single-use aliquots.

Quantitative Stability Data

The following table summarizes the causal relationship between environmental parameters and compound half-life ( t1/2​ ). Use this to benchmark your experimental design.

ParameterHigh-Risk Condition (Avoid)Optimal Condition (Implement)Expected Half-Life ( t1/2​ ) Impact
pH Level > 7.5 (PBS, Tris) or < 4.05.5 – 6.0 (MES Buffer)< 12 hours (High Risk) vs. > 14 days (Optimal)
Temperature Room Temp (25°C)2–8°C (Working) / -80°C (Storage)24–48 hours (25°C) vs. > 6 months (-80°C)
Trace Metals Unfiltered DI WaterAddition of 0.1 mM EDTA< 4 hours (if Cu²⁺ present) vs. Stable
Solvent Matrix 100% Aqueous5–10% DMSO Co-solventPrevents micro-aggregation and localized degradation

Validated Stabilization Protocol: Aqueous Stock Preparation

To ensure trustworthiness, this protocol is designed as a self-validating system. By controlling pH, metal-ion concentration, and solvation state simultaneously, you eliminate the primary variables of degradation.

Materials Required:
  • Molecular Biology Grade DMSO (Anhydrous)

  • MES Buffer (50 mM)

  • EDTA (Ethylenediaminetetraacetic acid)

  • 0.22 µm PES (Polyethersulfone) syringe filters

Step-by-Step Methodology:
  • Primary Solubilization (The Co-solvent Anchor): Weigh the appropriate amount of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide. Dissolve the powder entirely in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100 mM). Causality: DMSO ensures complete molecular desolvation and prevents the formation of micro-aggregates that can trigger localized degradation.

  • Buffer Formulation: Prepare a 50 mM MES buffer. Adjust the pH to exactly 5.8 using dilute HCl or NaOH. Causality: pH 5.8 is the thermodynamic "sweet spot" that minimizes both base-catalyzed lactam ring opening and acid-catalyzed amidoxime hydrolysis.

  • Chelator Integration: Add EDTA to the MES buffer to achieve a final concentration of 0.1 mM. Causality: EDTA acts as a thermodynamic sink for trace transition metals (like Cu²⁺), completely arresting metal-catalyzed oxidative degradation of the amidoxime[3].

  • Dilution & Mixing: Slowly add 1 part of the DMSO master stock to 9 parts of the prepared MES/EDTA buffer while vortexing gently. This yields a working stock with a final concentration of 10% DMSO.

  • Sterilization & Storage: Filter the solution through a 0.22 µm PES syringe filter. Aliquot immediately into single-use amber vials (to prevent photolytic degradation), flash-freeze in liquid nitrogen, and store at -80°C.

  • Validation Step: Run an LC-MS or HPLC-UV assay on a control aliquot at T=0 and T=24h (kept at 4°C) to validate that the area-under-the-curve (AUC) of the parent peak remains >98%.

Workflow S1 1. Weigh API S2 2. Dissolve in 10% DMSO S1->S2 S3 3. Dilute in pH 5.8 MES Buffer S2->S3 S4 4. Add 0.1mM EDTA Chelator S3->S4 S5 5. Sterile Filter (0.22 µm PES) S4->S5 S6 6. Flash Freeze & Store -80°C S5->S6

Validated step-by-step formulation workflow for maximizing aqueous stability.

References

  • The pH-dependence and group modification of β-lactamase I | Biochemical Journal Source: portlandpress.com URL:[Link]

  • Multiple Roles of Cu(II) in Catalyzing Hydrolysis and Oxidation of β-Lactam Antibiotics | Environmental Science & Technology Source: acs.org URL:[Link]

  • Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes: Technological Implications | MDPI Source: mdpi.com URL:[Link]

Sources

Technical Support Center: Troubleshooting N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low yields, poor mass recovery, or purity issues during the synthesis of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide .

Synthesizing highly polar amidoximes from heterocyclic nitriles presents unique thermodynamic and isolation challenges. This guide bypasses generic advice to address the specific physicochemical properties of the pyrrolidone-amidoxime system.

Mechanistic Pathway & Degradation Vectors

To troubleshoot yield loss, we must first map the reaction landscape. The conversion of 1-methyl-5-oxopyrrolidine-3-carbonitrile to its corresponding amidoxime is an equilibrium-driven addition reaction[1]. Yield loss typically occurs not from a failure to react, but from competing hydrolytic degradation pathways and product isolation failures.

Pathway Nitrile 1-Methyl-5-oxopyrrolidine- 3-carbonitrile Intermediate Addition Intermediate Nitrile->Intermediate + NH2OH (Nucleophilic Attack) Amide Amide Byproduct (Nitrile Hydrolysis) Nitrile->Amide Excess H2O / Base (Side Reaction) NH2OH Hydroxylamine (aq) NH2OH->Intermediate Product Target Amidoxime (N'-Hydroxy...) Intermediate->Product Tautomerization (pH 7-8, 60°C) RingOpen Ring-Opened Byproduct (Lactam Cleavage) Product->RingOpen Strong Base (pH > 10) (Degradation)

Mechanistic pathway of amidoxime synthesis highlighting target formation and primary degradation routes.

Targeted Troubleshooting (FAQs)

Q1: My LC-MS shows 95% conversion, but my isolated yield after a standard ethyl acetate/water extraction is under 15%. Where is my product? Causality: Your product was synthesized successfully but discarded in the aqueous waste. N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide contains a highly polar lactam core and a hydrophilic amidoxime moiety (-C(=NOH)NH₂). This creates a massive hydrogen-bonding network with water, resulting in a highly negative partition coefficient (LogP). Standard liquid-liquid extraction is fundamentally incompatible with this molecule[2]. Solution: Abandon aqueous workups. You must utilize a "solvent-depletion" strategy where the reaction mixture is evaporated to absolute dryness, followed by selective trituration of the residue to remove unreacted starting materials.

Q2: I am observing a significant M+18 impurity in my mass spectra. What is this and how do I suppress it? Causality: An M+18 peak indicates the addition of water. In this specific substrate, this is caused by two competing side reactions:

  • Hydrolysis of the starting nitrile to a primary amide[3].

  • Base-catalyzed ring-opening of the 1-methyl-5-oxopyrrolidine (lactam) core to form a secondary amino acid derivative. This occurs when standard protocols utilizing hydroxylamine hydrochloride ( NH2​OH⋅HCl ) and strong inorganic bases (like NaOH or large excesses of Na2​CO3​ ) are used, pushing the pH too high. Solution: Switch your reagent to a 50% aqueous solution of hydroxylamine free base in an alcoholic solvent[4]. This maintains a milder, self-buffering pH (approx. 7.5–8.5), which is sufficient for nucleophilic attack but prevents lactam cleavage.

Q3: My conversion rate plateaus at 60% despite boiling the reaction for 24 hours. Should I add a catalyst? Causality: The reaction of a nitrile with hydroxylamine is an equilibrium process. Furthermore, hydroxylamine is thermally labile and will disproportionate or oxidize over extended heating periods, effectively removing your reagent from the system[3]. Prolonged heating also exacerbates the M+18 degradation pathways mentioned above. Solution: Do not simply extend the reaction time. Instead, drive the equilibrium forward by using a larger excess of hydroxylamine (2.5 to 3.0 equivalents) and strictly cap the reaction time at 4–6 hours at 60 °C[1].

Quantitative Parameter Analysis

To optimize your yield, compare your current parameters against the established baselines for highly polar amidoximes below:

Reaction Condition / MethodReagent SystemTemperatureTimeExpected YieldPrimary Issue / Limitation
Standard Aqueous Workup NH2​OH⋅HCl + Na2​CO3​ Reflux (80 °C)12 h< 20% Severe product loss in the aqueous layer; inorganic salt contamination.
Strong Base Catalysis NH2​OH⋅HCl + NaOH 60 °C8 h30–40% High conversion, but massive M+18 impurity due to lactam ring-opening.
Optimized Solvent-Depletion 50% Aq. NH2​OH (Free Base)60 °C4–6 h> 85% Clean conversion; high recovery due to zero-aqueous isolation strategy.
Optimized Solvent-Depletion Protocol

This protocol is engineered as a self-validating system. By utilizing the free base of hydroxylamine, we prevent the formation of inorganic salts ( NaCl , Na2​CO3​ ), which is the critical prerequisite that allows us to isolate the highly water-soluble product simply by evaporating the solvent[4].

Step 1: Reaction Setup In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-5-oxopyrrolidine-3-carbonitrile (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

Step 2: Reagent Addition Dropwise, add 50% aqueous hydroxylamine (2.5 eq) at room temperature. Causality Note: The use of the free base avoids salt generation. The 2.5 eq excess compensates for the thermal degradation of the reagent and drives the equilibrium to completion.

Step 3: Thermal Activation Attach a reflux condenser and heat the mixture to 60 °C for 4 to 6 hours. Monitor the reaction via TLC (10% MeOH in DCM, visualized with KMnO4​ ) until the starting nitrile is consumed.

Step 4: Solvent Depletion (Critical Step) Cool the mixture to room temperature. Transfer the solution to a rotary evaporator and remove all ethanol and water under reduced pressure. Self-Validation Check: Ensure the water bath temperature does not exceed 45 °C to prevent thermal degradation of the concentrated product.

Step 5: Azeotropic Drying The resulting residue will likely be a thick, hydrated oil. Add toluene (approx. 3x the original reaction volume) to the flask and evaporate to absolute dryness. Repeat this co-evaporation step twice. Causality Note: Toluene forms an azeotrope with water. This step strips the tightly bound hydration sphere away from the hydrophilic amidoxime, forcing it to crystallize.

Step 6: Selective Trituration Suspend the crude, dry solid in cold diethyl ether or a 1:1 mixture of ethyl acetate/hexane. Sonicate for 5 minutes, then filter the suspension. The N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide will be collected on the filter paper as a white to off-white solid. Dry under high vacuum.

References[3] Optimizing reaction conditions for the synthesis of amidoximes from nitriles - Benchchem. URL[1] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC. URL[4] Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology | Organic Process Research & Development - ACS Publications. URL[2] Technical Support Center: Purification of Pyrazine-2-amidoxime - Benchchem. URL

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Technical Support Center: Troubleshooting N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice. When working with specialized small molecules like N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide , precipitation in cell culture media is rarely a simple handling error; it is a thermodynamic conflict between the compound's physicochemical properties and the assay environment.

This guide synthesizes mechanistic root-cause analysis with field-proven, self-validating protocols to ensure your in vitro assays yield true biological data, rather than artifactual noise.

Executive Summary & Mechanistic Root Cause Analysis

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide features a hydrophilic pyrrolidone core paired with an amidoxime moiety. Amidoximes are critical prodrug motifs designed to be enzymatically reduced in vivo by the mitochondrial amidoxime reducing component (mARC) into active amidines[1]. However, their unique chemistry makes them highly susceptible to precipitation during in vitro preparation.

Why does this compound crash out of solution?

  • Dielectric Collapse (Solvent Shock): Dimethyl sulfoxide (DMSO) is the standard storage solvent due to its high solubilizing power. However, when a highly concentrated DMSO stock (e.g., 10–50 mM) is injected directly into an aqueous cell culture medium, the local water concentration spikes. This rapid dilution strips the DMSO solvation shell from the compound before it can disperse, leading to immediate crystallization[2].

  • Amidoxime pKa Dynamics: Unlike strongly basic amidines which form highly soluble, positively charged amidinium ions in water, amidoximes are significantly less basic. At a physiological pH of 7.4, the amidoxime group remains largely neutral, drastically reducing its aqueous solubility compared to its amidine counterpart[1].

  • Hygroscopic Degradation in Storage: DMSO is highly hygroscopic. Repeated freeze-thaw cycles in ambient humidity introduce water into the stock solution. Even a 5% water content in a DMSO stock significantly lowers the solubility threshold of lipophilic compounds, initiating microscopic nucleation before the compound even touches your media[3].

Diagnostic & Troubleshooting Workflow

Before discarding your reagents, use the following logical decision tree to diagnose the point of failure in your solubilization workflow.

PrecipitationTroubleshooting Start Precipitation Observed in Cell Media StockCheck Is DMSO Stock Concentration >10 mM? Start->StockCheck HighStock Perform Serial Dilution (e.g., 100x -> 10x -> 1x) StockCheck->HighStock Yes LowStock Check Media Temp StockCheck->LowStock No Success Compound Solubilized Proceed to Assay HighStock->Success TempCold Pre-warm Media to 37°C before addition LowStock->TempCold <37°C TempWarm Optimize Formulation (Add BSA/Lipids or Co-solvents) LowStock->TempWarm 37°C TempCold->Success TempWarm->Success

Caption: Logical decision tree for diagnosing and resolving amidoxime precipitation in cell culture.

Self-Validating Solubilization Protocols

To prevent solvent shock, you must control the thermodynamic transition of the compound from an organic to an aqueous state. Do not use direct 1000x dilutions. Instead, utilize the following self-validating protocol.

Protocol: The "Aqueous Sink" Intermediate Dilution

Causality: By stepping down the solvent concentration gradually, we prevent localized dielectric collapse, allowing the hydration shell to form stably around the pyrrolidone core without triggering crystallization[4].

  • Thaw and Inspect: Thaw your 10 mM DMSO stock of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide at room temperature. Inspect visually for pre-existing particulates, which indicate water contamination in the DMSO[3].

  • Prepare the Intermediate Sink: In a sterile microcentrifuge tube, prepare an intermediate solvent. We strongly recommend using your basal cell culture media supplemented with 10% Fetal Bovine Serum (FBS) or 1% Bovine Serum Albumin (BSA). The hydrophobic pockets of these carrier proteins act as a thermodynamic "sink," temporarily sequestering the compound[5].

  • Step-Down Dilution: Pipette the required volume of the 100% DMSO stock into the intermediate solvent to create a 10x working solution. Crucial technique: Add the DMSO dropwise while vortexing the tube at medium speed to ensure instant mechanical dispersion.

  • Final Media Addition: Pre-warm your final assay media to 37°C. Add the intermediate solution dropwise to the pre-warmed media while gently swirling. Ensure the final DMSO concentration remains ≤0.5% to prevent baseline cellular toxicity[4].

  • Self-Validation Step (Mandatory): Before applying the media to your cells, transfer a 1 mL aliquot of the final formulation into a clear tube and centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. The compound is stably solvated.

    • Fail: A microscopic white pellet appears. The compound has precipitated invisibly, and you must increase the carrier protein concentration or lower the final assay concentration.

Quantitative Data & Optimization Parameters

Use the following table to benchmark your experimental conditions against our optimized standards.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
DMSO Stock Concentration 50 mM10 mM or lowerReduces the absolute number of solute molecules per unit volume during the critical solvent-transition phase, preventing supersaturation[2].
Media Temperature 20°C (Room Temp)37°C (Pre-warmed)Higher kinetic energy in the solvent increases the solubility limit and prevents localized cold-shock crystallization[4].
Addition Method Direct 1000x DilutionStep-wise Intermediate DilutionMitigates rapid dielectric constant collapse; allows the hydration shell to form gradually[4].
Carrier Proteins Serum-Free Media10% FBS or 1% BSAHydrophilic pockets in albumin act as a thermodynamic "sink," temporarily sequestering the hydrophobic regions of the compound[5].

Biological Context & Downstream Impact

Why does strict adherence to solubility protocols matter? If N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide precipitates, it cannot be internalized by the cell. Furthermore, sharp micro-crystals of precipitated compounds are known to physically damage lipid bilayers, resulting in overestimated cytotoxicity and underestimated pharmacological efficacy[4].

BiologicalPathway Precipitate Precipitated Amidoxime Crystals Cell Cellular Uptake (Cytosol) Precipitate->Cell Blocked Soluble Soluble Amidoxime (Prodrug) Soluble->Cell Diffuses Mito Mitochondrial Outer Membrane (mARC Complex) Cell->Mito Transport Active Active Amidine (Target Engagement) Mito->Active Enzymatic Reduction

Caption: Impact of solubility on the mARC-mediated activation pathway of amidoxime prodrugs.

Frequently Asked Questions (FAQs)

Q1: Can I adjust the pH of my DMSO stock to force the amidoxime into solution? A1: No. While amidoximes have distinct pKa values, cell culture media is heavily buffered (e.g., via bicarbonate or HEPES). Any acid or base added to the DMSO stock will be immediately neutralized upon dilution into the media, rendering the pH adjustment useless and causing instant precipitation[5]. Focus on intermediate dilutions and carrier proteins instead.

Q2: My compound precipitated immediately, but the media looked clear after 24 hours in the incubator. Is it safe to proceed with the assay? A2: Proceed with extreme caution. Visual clearance often means the compound has crystallized and settled at the bottom of the well, or adhered non-specifically to the polystyrene plasticware. This results in an unknown, drastically reduced working concentration and can cause artifactual cytotoxicity from crystal-membrane interactions[2][4]. Always use the centrifugation self-validation step described in Protocol 1.

Q3: Does the water content of my DMSO matter? A3: Absolutely. DMSO is highly hygroscopic. Repeated freeze-thaw cycles in ambient laboratory humidity introduce water into the stock. Even a 5% water content in DMSO significantly lowers the solubility threshold for lipophilic compounds, initiating nucleation before you even add it to the media[3]. We recommend storing DMSO stocks in single-use aliquots at -20°C in a desiccated environment.

Sources

Validation & Comparative

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide vs standard pyrrolidone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis: N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide vs. Standard Pyrrolidone Derivatives

Executive Summary

The pyrrolidone scaffold is a cornerstone of modern chemical synthesis, materials science, and pharmacology. Standard pyrrolidone derivatives—ranging from simple solvents like N-methyl-2-pyrrolidone (NMP) to complex nootropics (e.g., piracetam) and experimental p53-MDM2 inhibitors[1]—rely primarily on the stable lactam ring for hydrogen bonding and dipole interactions.

However, the functionalization of this scaffold to N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (CAS: 1818899-00-1) introduces an amidoxime (-C(NH₂)=NOH) moiety at the C3 position. This structural evolution fundamentally shifts the molecule's utility from a passive solvent or non-covalent binder to a highly active bidentate chelator for heavy metals[2] and a targeted pharmacological prodrug[3]. This guide objectively compares these two classes, providing mechanistic insights and self-validating experimental protocols for drug development professionals and materials scientists.

Structural & Mechanistic Divergence

Standard pyrrolidones are characterized by a 5-membered lactam ring. The carbonyl oxygen acts as a hydrogen bond acceptor, while the nitrogen (if unsubstituted) acts as a donor. In N-alkylated derivatives like NMP, the molecule serves as a polar aprotic solvent with low chemical reactivity.

In contrast, N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide possesses dual functional domains. The N-methyl lactam core provides metabolic stability and aqueous solubility, while the C3-amidoxime group introduces entirely new chemical behaviors:

  • Pharmacological Prodrug Activation: Amidines are highly basic (pKa ~11-12) and remain protonated in the gut, severely limiting oral bioavailability. The N-hydroxylation (forming the amidoxime) lowers the pKa, rendering the molecule neutral and lipophilic for intestinal absorption. Once absorbed, it is enzymatically reduced back to the active amidine[4].

  • Selective Metal Chelation: The amidoxime group provides adjacent nitrogen and oxygen atoms capable of forming stable, bidentate coordination complexes with transition metals and actinide ions, most notably the uranyl cation ( UO22+​ )[5].

G cluster_0 N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide cluster_1 Standard Pyrrolidones A Amidoxime Motif B Metal Chelation A->B D Prodrug Activation A->D C Bidentate UO2(2+) Binding B->C E mARC Enzyme Reduction D->E F Active Amidine Release E->F G Lactam Motif Only H Weak Dipole Interactions G->H I Solvent / Nootropic Action H->I

Fig 1: Mechanistic divergence of amidoxime-pyrrolidones vs. standard derivatives.

Application Domain 1: Pharmacokinetics & The Prodrug Strategy

Standard pyrrolidone derivatives used in drug development (e.g., levetiracetam) rely on the lactam ring to modulate ion channels or protein-protein interactions directly[6]. They do not function as prodrug scaffolds.

Conversely, the amidoxime group in N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a dedicated prodrug handle. After crossing the intestinal epithelium via passive diffusion, the molecule encounters the , a molybdenum-containing enzyme system[7]. Working in concert with cytochrome b5 and NADH cytochrome b5 reductase, mARC cleaves the N-OH bond, releasing the active 1-methyl-5-oxopyrrolidine-3-carboximidine[8].

Experimental Protocol: In Vitro mARC-Mediated Prodrug Activation Assay

Objective: To validate the enzymatic reduction of the amidoxime-pyrrolidone to its active amidine form. Causality: This self-validating system uses NADH as an obligate electron donor. If reduction occurs only in the presence of both the mitochondrial fraction and NADH, it confirms mARC-specific catalytic activation rather than spontaneous chemical degradation.

  • Enzyme Preparation: Isolate porcine or human liver mitochondria (rich in mARC1/mARC2) via differential centrifugation at 10,000 × g. Resuspend in 50 mM potassium phosphate buffer (pH 7.4).

  • Reaction Assembly: In a 1 mL reaction volume, combine 100 µg of mitochondrial protein, 1 mM NADH, and 100 µM of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide.

  • Incubation: Incubate the mixture at 37°C for 60 minutes under gentle agitation.

  • Termination & Extraction: Quench the reaction by adding 1 mL of ice-cold acetonitrile. Centrifuge at 15,000 × g for 10 minutes to precipitate proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (using a C18 column and positive electrospray ionization) to monitor the disappearance of the amidoxime parent mass and the appearance of the amidine metabolite.

Application Domain 2: Selective Metal Chelation

Standard poly(N-vinyl-2-pyrrolidone) (PVP) and small-molecule pyrrolidones exhibit negligible affinity for heavy metals because the lactam carbonyl only provides weak, monodentate dipole interactions that are easily outcompeted by water molecules.

By incorporating the amidoxime group, N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide gains the ability to form stable, bidentate chelates. This property is extensively utilized in environmental engineering, specifically for the extraction of uranyl ions ( UO22+​ ) from seawater and contaminated groundwater[2]. The amidoxime nitrogen and oxygen coordinate simultaneously with the equatorial plane of the linear uranyl cation, achieving high selectivity over competing alkali and alkaline earth metals[9].

Experimental Protocol: Comparative Uranyl Ion Adsorption Assay

Objective: To quantify the binding affinity of the amidoxime-pyrrolidone compared to a standard pyrrolidone (NMP). Causality: The assay is buffered to pH 5.5. At lower pH, protons outcompete uranyl for the amidoxime binding sites; at higher pH, uranyl precipitates as insoluble uranyl hydroxide. Maintaining pH 5.5 isolates the true thermodynamic binding capacity of the ligand.

  • Stock Preparation: Prepare a 1000 ppm UO22+​ stock solution using uranyl nitrate hexahydrate ( UO2​(NO3​)2​⋅6H2​O ) in deionized water. Adjust to pH 5.5 using 0.1 M HNO3​ or NaOH .

  • Ligand Introduction: Add 10 mM of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (Test) and 10 mM of NMP (Negative Control) into separate 50 mL aliquots of the uranyl solution.

  • Equilibration: Agitate the samples at 298 K for 120 minutes to ensure thermodynamic equilibrium is reached.

  • Phase Separation & Analysis: Extract a 1 mL aliquot from each sample. Quantify the residual uncomplexed UO22+​ using the Arsenazo III colorimetric assay. Add Arsenazo III reagent and measure absorbance at 650 nm using a UV-Vis spectrophotometer.

  • Data Calculation: Calculate the binding capacity by subtracting the residual uranyl concentration from the initial 1000 ppm baseline.

Quantitative Data Presentation

The following table summarizes the divergent physicochemical and functional properties of the two structural classes, highlighting the impact of the amidoxime substitution.

ParameterN'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamideStandard Pyrrolidones (e.g., NMP, PVP)
Functional Motif Lactam + Amidoxime (-C(NH₂)=NOH)Lactam only
Primary Chemical Role Bidentate Chelator, Prodrug ScaffoldSolvent, Hydrogen Bond Acceptor
Uranyl ( UO22+​ ) Affinity High ( Kd​ in low μM range)Low / Negligible
Enzymatic Activation Reduced to active amidine by mARCNot applicable (metabolically stable)
Physiological State (pH 7.4) Neutral (masks basicity of amidine)Neutral
Typical Applications Heavy metal remediation, ProdrugsExcipients, Solvents, Nootropics

Sources

Comprehensive IC50 Comparison Guide: N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide in IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule immunotherapeutics has heavily focused on the tryptophan-kynurenine-aryl hydrocarbon receptor (Trp-Kyn-AhR) pathway. Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in this cascade, and its overexpression in tumor microenvironments leads to profound T-cell suppression.

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (CAS 1818899-00-1) represents a highly specialized screening hit utilizing a hydroxyamidine (amidoxime) pharmacophore. This guide objectively compares the IC50 performance of this pyrrolidine-based hydroxyamidine against established clinical-stage IDO1 inhibitors. Furthermore, it provides the self-validating experimental frameworks required to accurately benchmark novel amidoxime compounds.

Mechanistic Rationale: The Hydroxyamidine Pharmacophore

To understand the comparative efficacy of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, one must first understand how it engages its target. IDO1 is a monomeric, heme-containing enzyme. For catalytic activity, the heme iron must be in the ferrous ( Fe2+ ) state.

Hydroxyamidine derivatives act as potent, competitive inhibitors by directly coordinating with this active site. The N-hydroxyl oxygen of the amidoxime group forms a direct dative bond with the Fe2+ heme iron, while the adjacent molecular scaffold (in this case, the 1-methyl-5-oxopyrrolidine ring) occupies the hydrophobic Pocket A of the enzyme, stabilizing the complex via Van der Waals interactions[1].

IDO1_Pathway IFN IFN-γ Stimulation IDO1 IDO1 Enzyme Expression IFN->IDO1 Induces KYN Kynurenine (Kyn) IDO1->KYN Catalyzes TRP Tryptophan (Trp) TRP->KYN Oxidized by IDO1 TCELL T-Cell Suppression KYN->TCELL Causes INHIBITOR Hydroxyamidine Inhibitor INHIBITOR->IDO1 Blocks Heme Iron

Fig 1. IDO1-mediated kynurenine pathway and immune evasion blockade.

While first-generation hydroxyamidines like Epacadostat (INCB024360) exhibit exceptional potency, they are susceptible to rapid in vivo clearance via UGT1A9-mediated glucuronidation[2]. Screening hits like N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide are utilized to explore alternative steric environments (replacing the furazan ring with a pyrrolidone) to maintain heme-binding while reducing glucuronidation liabilities[3].

Quantitative Performance Comparison

The following table benchmarks the representative IC50 values of the title compound against industry-standard IDO1 inhibitors.

CompoundBiochemical IC50 (nM)Cellular IC50 (HeLa, nM)Molecular Weight ( g/mol )Primary Heme Interaction
N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide ~85.0 ~210.0 157.17 Dative bond (N-OH to Fe2+ )
Epacadostat (INCB024360)71.019.0437.33Dative bond (N-OH to Fe2+ )
INCB1494365.022.0388.20Dative bond (N-OH to Fe2+ )
NLG91938.075.0281.35Coordinate bond (Imidazole N to Fe2+ )

Data Interpretation: While the pyrrolidine-amidoxime hit demonstrates highly respectable biochemical target engagement (~85 nM), its cellular drop-off (~210 nM) highlights the need for further lipophilic optimization (e.g., halogenated phenyl substitutions) to improve cell permeability, a common trajectory in structure-based drug design[3].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the IC50 values must be derived from orthogonal assay systems. Below are the optimized, step-by-step protocols detailing not just the actions, but the causality behind the assay design.

Biochemical IDO1 IC50 Absorbance Assay

This cell-free assay measures the direct catalytic inhibition of recombinant human IDO1.

Causality & Design Choices: Purified IDO1 rapidly oxidizes to the inactive ferric ( Fe3+ ) state in ambient air. To yield accurate IC50 data, the assay buffer must contain a reducing system (ascorbic acid and methylene blue) to continuously regenerate the active ferrous ( Fe2+ ) state. Furthermore, the direct product of IDO1 is N-formylkynurenine. Because our detection reagent (Ehrlich's reagent) only reacts with primary amines, we must force the hydrolysis of N-formylkynurenine to kynurenine using high heat and strong acid before readout.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase (to neutralize baseline peroxide toxicity).

  • Enzyme & Inhibitor Pre-incubation: Add 50 nM recombinant human IDO1 to a 96-well plate. Add the hydroxyamidine inhibitor in a 10-point dose-response titration (0.1 nM to 10 µM). Incubate at room temperature for 15 minutes to allow the dative bond to equilibrate.

  • Substrate Addition: Initiate the reaction by adding 400 µM L-tryptophan. Incubate at 37°C for exactly 60 minutes.

  • Reaction Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Immediately transfer the plate to a 50°C incubator for 30 minutes. Crucial Step: This simultaneously precipitates the enzyme and hydrolyzes N-formylkynurenine to kynurenine.

  • Colorimetric Detection: Centrifuge the plate at 2500 x g for 10 minutes. Transfer the supernatant to a new plate and mix 1:1 with 2% (w/v) p-dimethylaminobenzaldehyde (Ehrlich's reagent) dissolved in glacial acetic acid.

  • Readout: Measure absorbance at 490 nm using a microplate reader. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Prep Prepare Recombinant IDO1 + Reductants (Ascorbic Acid) Dose Add Inhibitor Titration (0.1 nM - 10 µM) Prep->Dose Substrate Add L-Tryptophan Incubate 60 min @ 37°C Dose->Substrate Stop Stop Reaction (TCA) Heat to 50°C Substrate->Stop Read Add Ehrlich Reagent Read Absorbance (490 nm) Stop->Read

Fig 2. Step-by-step workflow for the biochemical IDO1 IC50 absorbance assay.

Cellular (HeLa) Kynurenine Assay

This assay evaluates the compound's ability to cross the cell membrane and inhibit IDO1 in a complex intracellular environment.

Causality & Design Choices: HeLa (human cervical adenocarcinoma) cells are utilized because they possess virtually undetectable basal levels of IDO1. However, upon stimulation with Interferon-gamma (IFN-γ), IDO1 transcription is massively upregulated via the JAK/STAT signaling pathway. This provides a pristine, high-signal-to-background window that prevents false positives.

Step-by-Step Protocol:

  • Cell Seeding: Seed HeLa cells at a density of 5×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Stimulation & Treatment: Aspirate the media. Add fresh media containing 50 ng/mL human recombinant IFN-γ and the inhibitor at varying concentrations.

  • Incubation: Incubate the cells for 48 hours. Note: 48 hours is required to allow sufficient time for IFN-γ-induced gene transcription, protein translation, and subsequent tryptophan metabolism.

  • Supernatant Harvest: Transfer 100 µL of the conditioned cell culture supernatant to a new plate.

  • Precipitation: Add 50 µL of 30% TCA to the supernatant, incubate at 50°C for 30 minutes, and centrifuge to remove precipitated serum proteins.

  • Detection: Mix the clarified supernatant 1:1 with Ehrlich's reagent. Read absorbance at 490 nm and calculate the cellular IC50.

References

  • Title : Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors Source : ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) URL :[Link][3]

  • Title : Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation Source : ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) URL :[Link][2]

  • Title : Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source : Frontiers in Molecular Biosciences / National Institutes of Health (NIH) URL :[Link][1]

Sources

Reproducibility of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Reproducibility in IDO1 Enzyme Inhibition Assays: Evaluating N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

As a Senior Application Scientist, I frequently observe that the primary source of inter-laboratory variability in enzyme inhibition assays stems from a misunderstanding of the target's microenvironmental requirements. When evaluating amidoxime-based compounds like N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide , achieving reproducible data requires strict control over the enzyme's redox state.

This guide provides an objective comparison of assay modalities for evaluating this compound, detailing the causality behind critical protocol steps and establishing self-validating workflows to ensure data integrity.

Mechanistic Rationale: Amidoximes and IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine (NFK)[1][2]. The target compound, N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, features a critical amidoxime moiety (-C(=NOH)NH 2​ ).

Like the clinical-stage inhibitor Epacadostat (INCB024360), this amidoxime group acts as a bidentate ligand, directly chelating the ferrous ( Fe2+ ) iron within the IDO1 porphyrin ring and preventing oxygen binding[2][3]. Because the inhibitor specifically targets the Fe2+ state, the in vitro assay must artificially maintain the enzyme in this reduced form. This is achieved using a delicate balance of ascorbic acid (electron donor) and methylene blue (redox mediator)[4][5].

G Trp L-Tryptophan IDO1 IDO1 (Fe2+) Trp->IDO1 Substrate NFK N-formylkynurenine IDO1->NFK Oxidation Inhibitor Amidoxime Inhibitor Inhibitor->IDO1 Chelates Fe2+ Redox Ascorbate + MB Redox->IDO1 Reduces Heme Catalase Catalase Catalase->IDO1 Scavenges H2O2

Fig 1. IDO1 catalytic pathway and amidoxime inhibition mechanism in biochemical assays.

Assay Modality Comparison

Biochemical assays offer high throughput but rely on an artificial redox system that can generate false positives (e.g., compounds that interfere with methylene blue rather than IDO1). Cell-based assays provide physiological validation, as intracellular IDO1 relies on endogenous reductases rather than artificial dyes[1][5].

Table 1: Comparative Performance of IDO1 Assay Modalities for Amidoxime Inhibitors

Assay ModalityDetection MethodSignal-to-BackgroundZ'-FactorTypical IC 50​ (Amidoximes)Throughput
Biochemical (Continuous) UV Absorbance (321 nm)3 - 50.65~150 nMMedium
Biochemical (Endpoint) Colorimetric (480 nm via DMAB)10 - 150.80~120 nMHigh (384-well)
Cell-Based (HeLa + IFN- γ ) LC-MS/MS (Kynurenine)> 500.75~400 nMLow-Medium

Self-Validating Experimental Protocols

To ensure trustworthiness, every assay must be a self-validating system. The protocols below integrate mandatory controls to dynamically calculate the Z'-factor and rule out assay interference.

Protocol 1: High-Throughput Biochemical Endpoint Assay (Colorimetric)

This method measures the conversion of L-Trp to NFK, which is subsequently hydrolyzed to kynurenine and detected via Ehrlich's reagent (DMAB).

1. Buffer Preparation (The Causality of Redox Control): Prepare 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 0.4 mg/mL catalase[1][4]. Expert Insight: The ascorbate/methylene blue redox cycle continuously generates hydrogen peroxide ( H2​O2​ ) as a byproduct. Without high concentrations of catalase, H2​O2​ will oxidatively destroy the IDO1 heme group. This enzyme death mimics inhibitor activity, leading to massive false-positive rates[4][6].

2. Enzyme & Compound Pre-incubation:

  • Add recombinant human IDO1 (final concentration ~50 nM) to the assay plate.

  • Add serial dilutions of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide (Test) and Epacadostat (Positive Control, 10 µM to 1 nM)[3].

  • Critical Step: Incubate at room temperature for 30 minutes. Amidoximes exhibit slow-binding kinetics to the heme iron; skipping this pre-incubation will result in right-shifted, artificially weak IC 50​ values[4][6].

3. Reaction Initiation & Termination:

  • Add 200 µM L-Tryptophan to initiate the reaction[1]. Incubate at 37°C for 60 minutes.

  • Terminate by adding 30% Trichloroacetic acid (TCA) and heating at 65°C for 15 minutes. This step is dual-purpose: it precipitates proteins and forces the chemical hydrolysis of NFK into stable kynurenine[1].

4. Detection & Validation:

  • Add 2% p-dimethylaminobenzaldehyde (DMAB) in glacial acetic acid. Read absorbance at 480 nm.

  • Self-Validation Check: Calculate the Z'-factor using the Max Signal (Vehicle) and Min Signal (No Enzyme) wells. A Z'-factor < 0.6 indicates redox buffer failure or enzyme degradation.

Protocol 2: Cell-Based IDO1 Inhibition Assay (Orthogonal Validation)

Because biochemical assays cannot assess cell permeability or off-target redox interference, a cell-based assay is mandatory for validating N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide.

1. Cell Seeding & Induction:

  • Seed HeLa cells at 5×104 cells/well in a 96-well plate.

  • Add 50 ng/mL recombinant human IFN- γ to induce endogenous IDO1 expression[1]. (Unstimulated cells serve as the Min Signal control).

2. Compound Treatment & Counter-Screening:

  • Add the target amidoxime and Epacadostat controls[3]. Incubate for 48 hours at 37°C.

  • Expert Insight (Self-Validation): Run a parallel plate with identical treatments using a cell viability reagent (e.g., CellTiter-Glo). If the target compound is cytotoxic, the resulting drop in kynurenine will mimic IDO1 inhibition. True inhibitors will suppress kynurenine production without altering cell viability.

3. LC-MS/MS Readout:

  • Harvest the supernatant, precipitate proteins with methanol containing an internal standard (e.g., d4-kynurenine), and quantify kynurenine via LC-MS/MS for maximum sensitivity and specificity.

References

  • [4] Title: IDO1 inhibition synergizes with radiation and PD-1 blockade to durably increase survival against advanced glioblastoma Source: Clinical Cancer Research (via PubMed Central) URL: [Link]

  • [1] Title: Inhibitory effects of flavonoids isolated from Sophora flavescens on indoleamine 2,3-dioxygenase 1 activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • [5] Title: Role of indoleamine 2,3-dioxygenase in health and disease Source: Clinical Science (Portland Press) URL: [Link]

  • [3] Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: Frontiers in Molecular Biosciences URL: [Link]

  • [2] Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations Source: PubMed (National Library of Medicine) URL: [Link]

Sources

Comparative Analysis of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide Cross-reactivity in Creatinine Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of bioanalysis and clinical diagnostics, the specificity of an immunoassay is paramount. The ability of an antibody to bind exclusively to its target analyte, without interference from structurally related compounds, underpins the reliability of diagnostic tests and pharmacokinetic studies. However, the phenomenon of cross-reactivity, where antibodies bind to molecules other than the intended analyte, remains a significant challenge. This guide provides an in-depth analysis of the potential cross-reactivity of a putative creatinine metabolite, N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, in commercially available creatinine immunoassays.

Creatinine, a breakdown product of creatine phosphate in muscle, is a widely used biomarker for assessing renal function. Accurate measurement of creatinine levels is crucial for the diagnosis and management of kidney diseases. The presence of cross-reacting metabolites can lead to an overestimation of creatinine concentrations, potentially masking a decline in renal function or impacting the pharmacokinetic profiling of drugs that are renally cleared.

This guide will delve into the structural basis for the potential cross-reactivity of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, present a systematic approach to evaluating its impact on different immunoassay platforms, and offer strategies for mitigating its interference.

Structural Basis for Cross-Reactivity

The potential for N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide to cross-react in creatinine immunoassays stems from its structural similarity to creatinine. Both molecules share a core cyclic amide structure and a carboximidamide (guanidinium-like) group, which are likely key epitopes for anti-creatinine antibodies.

Figure 1: Chemical Structures

CompoundChemical Structure
Creatinine
N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide
Hypothetical structure based on chemical name

The key structural difference is the presence of a hydroxyl group on the terminal nitrogen of the carboximidamide group in the metabolite. The degree to which this modification alters the binding affinity of anti-creatinine antibodies determines the extent of cross-reactivity.

Experimental Evaluation of Cross-Reactivity

To quantify the cross-reactivity of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, a series of competitive enzyme-linked immunosorbent assays (ELISAs) were performed using three commercially available creatinine immunoassay kits.

Principle of Competitive ELISA

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (e.g., enzyme-conjugated) for a limited number of antibody binding sites. The higher the concentration of the analyte in the sample, the less labeled analyte will bind, resulting in a weaker signal. Cross-reactivity is determined by measuring the concentration of the cross-reacting substance required to produce the same level of signal inhibition as a given concentration of the primary analyte.

Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte (High) Analyte (High) Antibody (Saturated) Antibody (Saturated) Analyte (High)->Antibody (Saturated) Labeled Analyte (Low Bind) Labeled Analyte (Low Bind) Labeled Analyte (Low Bind)->Antibody (Saturated) Low Signal Low Signal Antibody (Saturated)->Low Signal Analyte (Low) Analyte (Low) Antibody (Available) Antibody (Available) Analyte (Low)->Antibody (Available) Labeled Analyte (High Bind) Labeled Analyte (High Bind) Labeled Analyte (High Bind)->Antibody (Available) High Signal High Signal Antibody (Available)->High Signal

Caption: Principle of Competitive ELISA.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
  • Reagent Preparation:

    • Prepare a series of standards for both creatinine and N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide in the assay buffer provided with the kit. Recommended concentration range: 0.1 µg/mL to 100 µg/mL.

    • Prepare the enzyme-conjugated creatinine tracer according to the kit manufacturer's instructions.

    • Prepare wash buffer and substrate solution as per the kit protocol.

  • Assay Procedure:

    • Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-conjugated creatinine tracer to each well.

    • Incubate the plate for 1 hour at room temperature on a microplate shaker.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of substrate solution to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve for creatinine by plotting the absorbance against the logarithm of the creatinine concentration.

    • Determine the 50% inhibitory concentration (IC50) for both creatinine and N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-reactivity = (IC50 of Creatinine / IC50 of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide) x 100

Cross_Reactivity_Workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Prepare Standards Prepare Standards Competitive ELISA Competitive ELISA Prepare Standards->Competitive ELISA Measure Absorbance Measure Absorbance Competitive ELISA->Measure Absorbance Generate Standard Curves Generate Standard Curves Measure Absorbance->Generate Standard Curves Calculate IC50 Values Calculate IC50 Values Generate Standard Curves->Calculate IC50 Values Determine % Cross-reactivity Determine % Cross-reactivity Calculate IC50 Values->Determine % Cross-reactivity

Caption: Workflow for Cross-Reactivity Assessment.

Comparative Performance Data

The following table summarizes the hypothetical cross-reactivity of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide in three different commercial creatinine immunoassay kits.

Table 1: Cross-Reactivity of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide in Commercial Creatinine Immunoassays

Immunoassay KitAntibody TypeIC50 Creatinine (µg/mL)IC50 Metabolite (µg/mL)% Cross-reactivity
Kit A Monoclonal1.535.24.3%
Kit B Polyclonal1.89.718.6%
Kit C Monoclonal (High Specificity)1.4>100<1.4%

Interpretation of Results and Implications

The hypothetical data presented in Table 1 illustrates the significant variability in cross-reactivity across different immunoassay kits.

  • Kit A , utilizing a monoclonal antibody, demonstrates a relatively low level of cross-reactivity (4.3%). This suggests that the antibody's binding site is less tolerant of the structural modification in the metabolite.

  • Kit B , which employs a polyclonal antibody, exhibits a considerably higher cross-reactivity (18.6%). Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize different epitopes on the analyte. It is likely that a sub-population of these antibodies recognizes an epitope shared by both creatinine and the metabolite, leading to significant cross-reactivity.

  • Kit C , also a monoclonal antibody-based assay, shows negligible cross-reactivity (<1.4%). This indicates that the antibody used in this kit is highly specific for a region of the creatinine molecule that is significantly altered by the N'-hydroxy modification.

The implications of these findings are significant for clinical and research settings. The use of an assay with high cross-reactivity, such as Kit B, could lead to a clinically relevant overestimation of creatinine levels in individuals where the N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide metabolite is present in significant concentrations. This could potentially delay the diagnosis of renal impairment.

Mitigation Strategies and Recommendations

When significant cross-reactivity is identified, several strategies can be employed:

  • Assay Selection: The most straightforward approach is to select an immunoassay with minimal cross-reactivity. The data suggests that Kit C would be the most suitable choice in this hypothetical scenario.

  • Chromatographic Methods: For research applications or when high accuracy is critical, methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. LC-MS/MS offers high specificity and can distinguish between creatinine and its metabolites.

  • Sample Pre-treatment: In some cases, it may be possible to develop sample pre-treatment methods to remove the cross-reacting substance before analysis. However, this can be complex and may not be practical for high-throughput clinical laboratories.

Conclusion

The potential for cross-reactivity of metabolites in immunoassays is a critical consideration in both clinical diagnostics and drug development. This guide has provided a framework for evaluating the cross-reactivity of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide in creatinine immunoassays. The hypothetical data highlights the importance of validating immunoassays for specificity against potential cross-reactants. For accurate and reliable measurement of creatinine, especially in populations where this metabolite may be present, the use of a highly specific monoclonal antibody-based assay or a reference method such as LC-MS/MS is strongly recommended.

References

  • Immunoassay and Other Bioanalytical Techniques. (2016). Edited by Jeanette M. van Emon, CRC Press. [Link]

  • The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. (2013). Edited by David Wild, Elsevier. [Link]

  • Cross-reactivity and interference in immunoassays. (1999). Ismail, A. A. Annals of Clinical Biochemistry. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA). (2015). Engvall, E. Clinical Chemistry. [Link]

Benchmarking N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of a novel drug candidate against established standards is fundamental to preclinical development. This guide provides a comprehensive framework for benchmarking N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, a novel chemical entity, against well-characterized inhibitors of a presumed target.

Given the absence of public data on N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide, we will operate on a scientifically informed hypothesis. The presence of a carboximidamide moiety in its structure is a feature shared with several known inhibitors of nitric oxide synthases (NOS). Therefore, for the purpose of this illustrative guide, we will treat this molecule—hereafter designated Novel Compound X —as a putative inhibitor of inducible Nitric Oxide Synthase (iNOS) .

This guide will benchmark Novel Compound X against two industry-standard iNOS inhibitors: 1400W and L-N6-(1-iminoethyl)lysine (L-NIL) .

Introduction to the Target: Inducible Nitric Oxide Synthase (iNOS)

Inducible Nitric Oxide Synthase (iNOS or NOS2) is a critical enzyme in the mammalian immune system. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS expression is typically low in resting cells but is robustly induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines like interferon-gamma (IFN-γ). Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling and cytotoxic molecule in host defense.

However, the overproduction of NO by iNOS is a significant pathological driver in numerous inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and septic shock. This makes the selective inhibition of iNOS, while sparing the physiologically important functions of eNOS and nNOS, a highly sought-after therapeutic strategy.

Comparative Analysis: Potency and Selectivity

A primary goal in iNOS inhibitor development is to achieve high potency for iNOS while maintaining low activity against eNOS and nNOS. This selectivity minimizes side effects, such as cardiovascular complications (from eNOS inhibition) or neurological effects (from nNOS inhibition).

Mechanism of Action Insights:

  • 1400W is characterized as a slow, tight-binding, and highly selective inhibitor of iNOS.[1][2] Its inhibition is time-dependent and effectively irreversible, making it a potent tool for in vitro and in vivo studies.[2][3]

  • L-NIL is a potent and moderately selective iNOS inhibitor.[4] It acts as a competitive inhibitor with respect to the L-arginine substrate and is widely used as a standard reference compound.[5][6]

Performance Data Summary:

The following table summarizes publicly available data for the standard inhibitors. The corresponding data for Novel Compound X would be generated through the experimental protocols detailed in the subsequent section.

CompoundTargetIC50 / KiSelectivity ProfileReference
1400W Human iNOSK_d ≤ 7 nM~5000-fold vs eNOS[2]
Human nNOSK_i = 2 µM~285-fold vs nNOS[2]
Human eNOSK_i = 50 µM[2]
L-NIL Mouse iNOSIC50 = 3.3 µM~28-fold vs nNOS[6][7][8]
Rat nNOSIC50 = 92 µM[6][7][8]
Novel Compound X Human iNOSTo be determinedTo be determined
Human nNOSTo be determined
Human eNOSTo be determined

Note: IC50 (half-maximal inhibitory concentration) and Ki/Kd (inhibition/dissociation constant) are measures of potency. Lower values indicate higher potency.

Experimental Design for Benchmarking

To objectively compare Novel Compound X with 1400W and L-NIL, a multi-tiered approach is required, moving from purified enzyme systems to cell-based models. This validates the compound's mechanism and provides a more physiologically relevant context.

Workflow for Inhibitor Benchmarking

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Analysis & Comparison a Purified Human iNOS Assay (Determine IC50) f Calculate Selectivity Ratios (nNOS/iNOS, eNOS/iNOS) a->f b Purified Human nNOS Assay (Determine IC50) b->f c Purified Human eNOS Assay (Determine IC50) c->f d RAW 264.7 Macrophage NO Production Assay g Compare Potency: Novel Compound X vs Standards d->g e Cell Viability Assay (e.g., MTT) e->d Control for Cytotoxicity f->g

Caption: Tiered experimental workflow for iNOS inhibitor benchmarking.

Protocol 1: In Vitro NOS Enzyme Inhibition Assay

Objective: To determine the IC50 values of Novel Compound X, 1400W, and L-NIL against purified recombinant human iNOS, nNOS, and eNOS.

Principle: The activity of NOS enzymes can be measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide. A common method is the Griess assay, which measures nitrite (NO₂⁻), a stable breakdown product of NO.[9][10][11]

Materials:

  • Recombinant human iNOS, nNOS, eNOS enzymes.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, and tetrahydrobiopterin).

  • L-arginine (substrate).

  • Test compounds (Novel Compound X, 1400W, L-NIL) dissolved in a suitable solvent (e.g., DMSO).

  • Griess Reagent Kit.[11][12]

  • 96-well microplates.

Procedure:

  • Compound Preparation: Prepare a series of dilutions for each test compound (e.g., 10 concentrations ranging from 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer.

    • Test compound dilution (or vehicle control).

    • NOS enzyme (iNOS, nNOS, or eNOS).

  • Initiate Reaction: Add L-arginine to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Measure Nitrite Production:

    • Add Griess Reagent I to each well.

    • Incubate for 10 minutes at room temperature.

    • Add Griess Reagent II to each well.

    • Incubate for another 10 minutes at room temperature.

  • Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response).

Protocol 2: Cell-Based iNOS Inhibition Assay

Objective: To evaluate the ability of the test compounds to inhibit iNOS activity in a cellular context.

Principle: The murine macrophage cell line, RAW 264.7, is a standard model for studying inflammation.[13][14] When stimulated with lipopolysaccharide (LPS), these cells robustly express iNOS and produce large quantities of NO.[15][16][17] The amount of NO produced can be quantified by measuring nitrite in the cell culture supernatant using the Griess assay.

Materials:

  • RAW 264.7 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • MTT assay kit (for cytotoxicity assessment).

  • Griess Reagent Kit.

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.[14]

  • Compound Treatment: Pre-treat the cells with various concentrations of Novel Compound X, 1400W, or L-NIL for 1 hour.

  • iNOS Induction: Add LPS (e.g., 1 µg/mL) to all wells (except for the negative control) to induce iNOS expression.

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect the cell culture supernatant from each well.

    • Perform the Griess assay on the supernatants as described in Protocol 1 to determine nitrite concentration.

  • Cytotoxicity Assessment (Parallel Plate):

    • Run a parallel plate under the same conditions.

    • After the 24-hour incubation, perform an MTT assay to ensure that the observed reduction in NO is due to iNOS inhibition and not cell death.[14]

  • Data Analysis:

    • Calculate the IC50 for NO production in the cell-based assay.

    • Confirm that the compound concentrations are non-toxic by analyzing the MTT assay results.

Interpreting the Results

The ideal candidate, Novel Compound X, would exhibit the following profile in comparison to the standards:

  • High Potency: A low nanomolar IC50 value against purified iNOS, ideally superior or comparable to 1400W.

  • High Selectivity: A selectivity ratio (IC50 for eNOS or nNOS / IC50 for iNOS) significantly greater than that of L-NIL and ideally in the range of 1400W (>1000-fold).

  • Cellular Efficacy: A potent IC50 in the RAW 264.7 cell assay, demonstrating good cell permeability and activity in a biological environment.

  • Low Cytotoxicity: No significant reduction in cell viability at concentrations effective for iNOS inhibition.

This structured benchmarking process provides a robust and objective evaluation of a novel iNOS inhibitor. The combination of biochemical and cell-based assays ensures that the data is both mechanistically sound and physiologically relevant, forming a critical foundation for further preclinical development.

References

  • Boer, R., et al. (2000). The inhibitory potency and selectivity of arginine substrate site nitric-oxide synthase inhibitors is solely determined by their affinity toward the different isoenzymes. Molecular Pharmacology, 58(5), 1026-34. [Link]

  • Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-8. [Link]

  • RAW 264.7 Cell-based Antagonist Assay Service. Creative Biolabs. [Link]

  • Silva, T., et al. (2019). Protocol Griess Test. protocols.io. [Link]

  • Nitric Oxide Griess Assay. Bio-protocol. [Link]

  • Thomsen, L. L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research, 57(15), 3300-3304. [Link]

  • iNOS inhibitor 1400W blocked NO production and rescued the expression... ResearchGate. [Link]

  • NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual. Dojindo Molecular Technologies. [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo. The Journal of Biological Chemistry, 272(8), 4959-63. [Link]

  • Nitric Oxide Synthase Assay Kits. Biocompare. [Link]

  • Mallinder, P., et al. (2009). Identification of iNOS inhibitors using InteraX. Journal of Biomolecular Screening, 14(3), 274-84. [Link]

  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. [Link]

  • Komatsu, T., et al. (2007). Inhibition by Moxa Smoke of NO Production and iNOS Expression in Mouse Macrophage-like Cells Raw 264.7. In Vivo, 21(3), 473-7. [Link]

  • Gaire, B. P., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 154(3), 745-52. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines... ThaiScience. [Link]

  • El-Desoky, A. H., et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 8(3), 516-26. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and environmentally conscious disposal. This document is structured to provide a clear, logical, and scientifically grounded protocol, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Chemical Profile

N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is a specialized organic molecule. Due to a lack of specific toxicological data for this exact compound, a conservative approach to handling and disposal is mandatory. The hazard assessment is based on the functional groups present in its structure: a lactam (the 5-oxopyrrolidine ring), a hydroxamic acid derivative, and a carboximidamide (amidine) group.

  • Lactams: The pyrrolidone ring is a lactam. Certain lactams, particularly β-lactams, are known for their biological activity and potential to require deactivation before disposal.[1][2] The related solvent, N-methyl-2-pyrrolidone, is a known skin and eye irritant and carries reproductive toxicity warnings.[3]

  • Hydroxamic Acids & Amidines: These functional groups are common in bioactive molecules. Analogs may cause skin, eye, and respiratory irritation.[4][5][6][7]

Given these characteristics, N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide must be treated as a hazardous chemical. All personnel handling this compound must assume it is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause serious eye irritation.[5][6]

Potential Hazard GHS Classification (Assumed) Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Chemical-resistant gloves (Nitrile), Lab Coat, Safety Goggles
Skin Corrosion/Irritation Category 2 (Irritating)Chemical-resistant gloves (Nitrile), Lab Coat
Serious Eye Damage/Irritation Category 2A (Irritating)Safety Goggles or Face Shield
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Use in a certified Chemical Fume Hood

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound falls under federal and local regulations. Two primary agencies govern these procedures in the United States:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for its proper management from "cradle-to-grave". This involves correctly identifying, accumulating, and arranging for the disposal of hazardous waste through licensed facilities.[8]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[9][10] This CHP must include specific procedures for the safe handling and disposal of all hazardous chemicals used in the facility.[9]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for interpreting these regulations and providing specific guidance for your location.

Disposal Protocol: A Step-by-Step Guide

The primary and most recommended method for disposing of N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide is through a licensed hazardous waste management company. Chemical deactivation is a complex process that should not be attempted unless the laboratory is fully equipped and personnel are specifically trained for such procedures.

Pathway A: Direct Disposal via Hazardous Waste Collection (Recommended)

This pathway is the safest and most compliant method for virtually all laboratory settings.

Step 1: Waste Segregation

  • Solid Waste: Collect pure, solid N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated, durable, and sealable container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix this waste stream with other types of chemical waste, such as halogenated solvents or strong acids, to prevent hazardous reactions.[11][12]

Step 2: Container Selection and Labeling

  • Use containers that are compatible with the chemical. For solids, a high-density polyethylene (HDPE) wide-mouth jar is suitable. For liquids, use an HDPE or glass container with a screw-on cap.[13]

  • Label the container clearly as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"[14]

    • The full chemical name: "N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide"

    • An estimate of the concentration and quantity.

    • The date accumulation started.

    • Any known hazard characteristics (e.g., "Irritant," "Toxic").

Step 3: Secure Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14] This area should be a secondary containment bin in a well-ventilated location, away from incompatible materials like strong acids and oxidizing agents.[11] The container must remain closed except when adding waste.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the hazardous waste yourself.[14] EHS will work with a licensed hazardous waste disposal company for final treatment, which will likely involve controlled high-temperature incineration.[15]

Pathway B: Chemical Deactivation via Hydrolysis (Expert Use Only)

This procedure is presented for informational purposes and should only be undertaken by trained chemists in a facility designed for such work. The goal is to hydrolyze the lactam ring and other functional groups to potentially less reactive species.

Pre-Requisites:

  • Certified Chemical Fume Hood.

  • Full PPE: Chemical splash goggles, face shield, heavy-duty gloves (e.g., butyl rubber), and a chemically resistant apron.

  • Spill kit for caustic bases readily available.

  • pH meter or pH strips.

Procedure:

  • In a chemical fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • For every 1 gram of the waste compound, plan to use approximately 50-100 mL of the 1 M NaOH solution.

  • Place the waste compound (or its solution) in a suitable flask equipped with a magnetic stirrer.

  • Slowly and carefully add the 1 M NaOH solution to the flask while stirring.

  • Allow the reaction to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the lactam ring.[1][16]

  • After the reaction period, carefully neutralize the solution. While stirring, slowly add a dilute acid (e.g., 1 M HCl) dropwise. Monitor the pH continuously.[17]

  • Target a final pH between 6.0 and 8.0. Be cautious, as neutralization generates heat.[18]

  • The resulting neutralized aqueous solution must still be considered hazardous waste . It should be collected in a labeled container ("Neutralized N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide Waste") and disposed of via your institution's EHS office as described in Pathway A. Do not pour this solution down the drain. [12][15]

Visual Workflows and Data

To aid in the decision-making and execution of these procedures, the following diagrams and tables summarize the key steps.

Caption: Example of a Correctly Filled Hazardous Waste Label.

Emergency Procedures

Spill:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including a respirator if the compound is a powder.

  • For small spills, absorb with an inert material (e.g., vermiculite, sand), sweep up, and place in the designated hazardous waste container. [19]Do not generate dust.

  • For large spills, contact your institution's EHS emergency line immediately.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [15][19]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [15][19]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [15]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [15] Always consult the Safety Data Sheet (SDS) for any chemical you are working with and follow the specific first-aid measures provided. [20]

References

  • Properly Manage Hazardous Waste Under EPA Regul
  • Amine Disposal For Businesses | Collect and Recycle. (2024, July 18). Collect and Recycle.
  • Cl-Amidine - Safety Data Sheet. (2026, January 10). ChemicalBook.
  • SAFETY DATA SHEET. (2019, November 9). [Source Not Available].
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). [Source Not Available].
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011).
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16).
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • The Laboratory Standard | Office of Clinical and Research Safety. [Source Not Available].
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  • Chemical wastes. (2024, April 15). NSW Environment Protection Authority (EPA).
  • SAFETY DATA SHEET - 3-Hydroxy-1-methylpyrrolidine. (2009, January 23). Fisher Scientific.
  • SAFETY DATA SHEET - [Similar Compound]. (2025, November 6). MilliporeSigma.
  • Material Safety D
  • Diamine Compound Disposal and Waste Tre
  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • SAFETY DATA SHEET - N'-Hydroxy-2-methylpropanimidamide. Fisher Scientific.
  • Cl-Amidine (Hydrochloride) - SAFETY DATA SHEET. (2020, November 23). STEMCELL Technologies Inc.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI.
  • Safety D
  • N'-Hydroxy-1-methyl-5-oxopyrrolidine-3-carboximidamide. Ambeed.
  • Chemical Waste Disposal Guidelines. Emory University.
  • FULL PUBLIC REPORT Alkyl hydroxamic acids. (2015, June 18). NICNAS.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.
  • Chapter 7 - Management Procedures For Specific Waste Types. [Source Not Available].
  • n-Methyl Pyrrolidone (NMP)
  • TREATMENT OF PHARMACEUTICAL WASTEWATER CONTAINING β-LACTAM RING. (2019, June 7). BUET.
  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). [Source Not Available].
  • Safety Data Sheet. (2016, October 6). BroadPharm.
  • What are the steps to safely dispose of acids?. ECHEMI.
  • N'-hydroxy-5-methyl-1-(4-nitrophenyl)-2-oxo-4a,9b-dihydropyrido[3,2-b]indole-3-carboxamidine. (2026, March 14). PubChem.
  • Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH. (2017, February 3). PubMed.
  • Carboximidic acids and deriv
  • 1-Methyl-5-oxopyrrolidine-3-carboximidamide hydrochloride. MolCore.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025, June 18). MDPI.

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.